molecular formula C2H7ClN2O B1611753 O-Methylisourea-13C hydrochloride CAS No. 287389-40-6

O-Methylisourea-13C hydrochloride

Cat. No.: B1611753
CAS No.: 287389-40-6
M. Wt: 111.53 g/mol
InChI Key: MUDVUWOLBJRUGF-CGOMOMTCSA-N
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Description

O-Methylisourea-13C hydrochloride is a compound that contains a 13C isotopic label. It is known for its unique physical and chemical properties, making it a valuable tool in various scientific research fields. The compound has the molecular formula CH3O13C(=NH)NH2 · HCl and a molecular weight of 111.54 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Methylisourea-13C hydrochloride can be achieved through several methods. One notable approach involves the reaction of urea with methylating agents such as dimethyl sulfate or dimethyl carbonate. The reaction with dimethyl sulfate is typically conducted in a microwave-assisted reaction at temperatures ranging from 45-70°C, resulting in high product purity and yield . Another method uses dimethyl carbonate as a non-toxic methylation reagent, yielding O-Methylisourea with a high purity of over 96% and a reaction yield exceeding 95% .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methylation reactions. The use of dimethyl carbonate is preferred due to its non-toxic nature and high efficiency. The process involves the reaction of urea with dimethyl carbonate under controlled conditions to produce the desired compound with high purity and minimal byproducts .

Chemical Reactions Analysis

Types of Reactions: O-Methylisourea-13C hydrochloride undergoes various chemical reactions, including substitution and addition reactions. It is commonly used in isotope labeling research and chemical synthesis .

Common Reagents and Conditions: Common reagents used in reactions with this compound include dimethyl sulfate, dimethyl carbonate, and acetyl chloride. These reactions are typically conducted under controlled temperatures and conditions to ensure high yield and purity of the products .

Major Products Formed: The major products formed from reactions involving this compound include methylated derivatives and other substituted compounds. These products are valuable in various research applications, including the study of metabolic pathways and chemical reaction mechanisms .

Mechanism of Action

The mechanism of action of O-Methylisourea-13C hydrochloride involves its role as an isotope-labeled compound. It is used to track the mechanism of chemical reactions and study the location of synthesis and biological metabolic pathways. The 13C isotope label allows researchers to monitor the compound’s behavior and interactions in various environments .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to O-Methylisourea-13C hydrochloride include O-Methylisourea-13C,15N2 hydrochloride and other isotope-labeled derivatives. These compounds share similar properties and applications but differ in their isotopic labels and specific uses .

Uniqueness: this compound is unique due to its specific 13C isotopic label, which makes it particularly valuable for studies involving carbon tracking and metabolic pathway analysis. Its high purity and efficiency in synthesis also contribute to its uniqueness and widespread use in scientific research .

Properties

IUPAC Name

methyl carbamimidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O.ClH/c1-5-2(3)4;/h1H3,(H3,3,4);1H/i2+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDVUWOLBJRUGF-CGOMOMTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[13C](=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584061
Record name Methyl (~13~C)carbamimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287389-40-6
Record name Methyl (~13~C)carbamimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-Methylisourea-13C hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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